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Compound of Interest

Compound Name: Vasicine

Cat. No.: B045323

Introduction

Vasicine, also known as peganine, is a quinazoline alkaloid of significant interest to the
pharmaceutical and scientific communities.[1][2] Primarily isolated from the leaves of Justicia
adhatoda (syn. Adhatoda vasica) and the seeds of Peganum harmala, this molecule has a long
history of use in traditional medicine, particularly for respiratory ailments.[1][2] Modern research
has identified vasicine as a potent bronchodilator and expectorant, validating its traditional
applications and establishing it as a valuable lead compound in drug development.[1]

This technical guide provides a comprehensive overview of the chemical and molecular
properties of vasicine. It is intended for researchers, chemists, and drug development
professionals, offering detailed data on its chemical identity, structural elucidation through
spectroscopic analysis, and standardized protocols for its extraction, isolation, and
guantification.

Core Chemical Identity

The fundamental identity of a molecule is defined by its molecular formula, weight, and
systematic nomenclature. Vasicine is a heterocyclic compound featuring a fused
pyrroloquinazoline ring system. Its core identifiers are summarized in the table below.
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Parameter Value References

Molecular Formula C11H12N20 [31141[5]

Molecular Weight 188.23 g/mol [3B1141[5]
(39)-1,2,3,9-

IUPAC Name tetrahydropyrrolo[2,1- [61[7]

b]quinazolin-3-ol

CAS Registry Number 6159-55-3 [31[51[6]
Synonyms Peganine, L-Peganine [1][5]
Chemical Class Quinazoline Alkaloid [1]

Structural Elucidation and Spectroscopic Profile

The definitive structure of vasicine has been established through a combination of
spectroscopic technigues. Understanding its spectral fingerprint is critical for identification,
purity assessment, and quality control.

Chemical Structure

The vasicine molecule consists of a tetracyclic aromatic system with a hydroxyl group on the
chiral carbon of the pyrrolidine ring, making it a secondary alcohol.

Caption: 2D Chemical Structure of Vasicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of
vasicine. The *H NMR spectrum identifies the distinct protons, while the 3C NMR spectrum
reveals the number and type of carbon atoms. The chemical shifts below are reported in parts
per million (ppm) relative to a standard, typically in a deuterated chloroform (CDCIs) solvent.

Table 2.1: *H and 3C NMR Spectral Data for Vasicine
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. . . . Multiplicity &

. 13C Chemical Shift H Chemical Shift .

Position Coupling Constant
(3, ppm) (3, ppm)
(J, Hz)

1 47.44 3.21 (a), 3.40 (B) m
2 27.89 2.10 (), 2.35 (B) m
3 68.94 4.77 t,J=6.4Hz
3a 162.93
4a 141.02
5 122.50 7.13 m
6 127.43 7.13 m
7 123.26 6.96 m
8 124.83 6.84 d,J=7.2Hz
8a 119.84
9 47.44 4.56 brs

Data sourced from Chowdhury et al., 2018.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups within the molecule based
on their vibrational frequencies. The choice of the sample preparation method, such as using a
KBr pellet, is to ensure a solid, uniform dispersion of the analyte for clear spectral acquisition.

Table 2.2: Key FTIR Absorption Bands for Vasicine
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Wavenumber (cm~12)

~3709, 3500-3100

Functional Group
Assignment

O-H (Alcohol)

Vibrational Mode

Stretching

~2992 C-H (Aromatic/Aliphatic) Asymmetric Stretching
~2712 C-H (Aliphatic) Symmetric Stretching
~1635, 1629 C=N (Imine) Stretching

~1575, 1499 C=C (Aromatic) Ring Stretching

~1363 C-N Stretching

Data compiled from multiple sources.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

vasicine, which is crucial for confirming its identity and for metabolic studies. Using

electrospray ionization (ESI), the molecule is typically observed as a protonated species

[M+H]*.

Table 2.3: Mass Spectrometry Data for Vasicine

lon m/z (mass-to-charge ratio)  Description

[M+H]* 189.06 - 189.10 Protonated precursor ion
Major product ion after loss of

[M+H-H20]* 171.08

water

Data sourced from Madhukar et al., 2018.[8]

The fragmentation resulting in the loss of a water molecule (18 Da) is a characteristic behavior

of molecules containing a hydroxyl group, providing strong evidence for the alcohol

functionality in vasicine's structure.
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Physicochemical Properties

The physical and chemical properties of vasicine dictate its behavior in biological systems and
inform the design of formulation and delivery strategies.

Property Value References

White to yellowish amorphous
Appearance [6]
powder or needles

Melting Point 210-212 °C [2]

Soluble in acetone, alcohol,
Solubility chloroform; slightly soluble in [2]

water, ether.

Optical Rotation [a]D14 -254° (¢ = 2.4 in CHCI3) [2]

Experimental Protocols

The following sections detail standardized laboratory procedures for the extraction and
guantification of vasicine. These protocols are designed to be self-validating by incorporating
purification and analytical steps that confirm the identity and purity of the final product.

Extraction and Isolation from Adhatoda vasica

The isolation of vasicine from its primary plant source, A. vasica, leverages its alkaline nature.
The acid-base extraction method is a classic and efficient technique that selectively partitions
the alkaloid from the crude plant matrix. The rationale is that the basic nitrogen atoms in
vasicine become protonated in an acidic solution, rendering the molecule water-soluble and
separating it from neutral, lipophilic compounds. Subsequent basification returns the alkaloid to
its free-base form, allowing for its extraction into an organic solvent.
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Caption: Workflow for Acid-Base Extraction and Purification of Vasicine.
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Step-by-Step Protocol:

o Preparation: Air-dry fresh leaves of A. vasica at room temperature for two weeks and
pulverize them into a fine powder.[6]

e Initial Extraction: Extract the powdered leaves with methanol or 95% ethanol at room
temperature or using a Soxhlet apparatus. The choice of a polar solvent is effective for
extracting the polar alkaloid.[1][7]

» Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary
evaporator to obtain a concentrated, semi-solid residue.[7]

e Acid Treatment: Add an aqueous solution of a dilute acid (e.g., 0.01 N HCI or 5% acetic acid)
to the residue and stir for several hours. This converts vasicine into its water-soluble salt
form.[6][7]

« Filtration & Defatting: Filter the acidic solution to remove any insoluble materials. Wash the
agueous filtrate with an immiscible organic solvent like chloroform or n-hexane to remove
lipids and other non-basic impurities. Discard the organic layer.[1][6]

» Basification: Collect the aqueous layer and add a 5% ammonia solution dropwise until the
pH reaches approximately 9.5. This deprotonates the vasicine salt, converting it back to its
free-base form, which is less soluble in water.[6]

o Final Extraction: Extract the basified solution multiple times with chloroform. The free-base
vasicine will partition into the organic chloroform layer.[6]

e Drying and Concentration: Pool the chloroform extracts and concentrate them to dryness to
yield a yellowish-brown amorphous residue of crude vasicine.[6]

 Purification (Optional but Recommended): For higher purity, the crude residue can be further
purified using column chromatography on silica gel, eluting with a solvent system such as
chloroform:ethanol (e.g., 8:2).[6]

Quantification by High-Performance Liquid
Chromatography (HPLC)
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HPLC coupled with a Diode Array Detector (DAD) is a robust and reliable method for the
quantification of vasicine in plant extracts and commercial formulations.[9] The method's
specificity is ensured by comparing both the retention time and the UV spectrum of the analyte
peak with that of a certified reference standard.

Step-by-Step Protocol:

o Standard Preparation: Prepare a stock solution of certified vasicine reference standard in
methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution
(e.g., 5to 200 pg/mL).[9]

o Sample Preparation: Accurately weigh the powdered plant material or formulation, and
extract it with methanol, often using sonication to enhance efficiency. Filter the extract
through a 0.45 pm syringe filter before injection.

e Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 um).[1]

o Mobile Phase: An isocratic system of 0.1% trifluoroacetic acid in water and acetonitrile
(e.g., 90:10 v/v).[1] The acidic mobile phase ensures that the amine groups on vasicine
are protonated, leading to sharp, well-defined peaks.

o Flow Rate: 1.0 mL/min.[1]
o Detection: DAD detection at 280 nm.[1]
o Injection Volume: 10 pL.[1]

¢ Analysis: Inject the standards to generate a calibration curve by plotting peak area against
concentration. Inject the prepared samples. The concentration of vasicine in the samples is
determined by interpolating their peak areas from the linear regression of the calibration
curve.[9] Under these conditions, vasicine typically elutes at a retention time of
approximately 7.5 minutes.[1]

Conclusion
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This guide has detailed the foundational chemical and molecular characteristics of vasicine.
The provided data, from its molecular formula to its comprehensive spectroscopic profile,
serves as an essential reference for its unambiguous identification and characterization.
Furthermore, the detailed protocols for extraction and quantification offer robust, field-proven
methodologies for researchers working with this promising natural product. The synthesis of
this information aims to support and accelerate ongoing research and development efforts
targeting vasicine and its derivatives for novel therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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